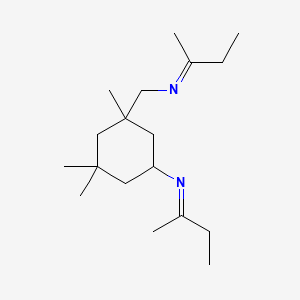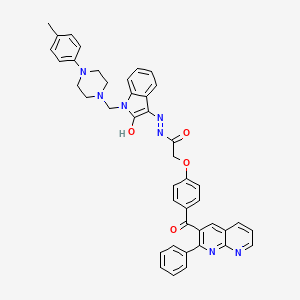
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the 2-phenyl-1,8-naphthyridine core: This step typically involves the condensation of appropriate starting materials under acidic or basic conditions.
Attachment of the carbonyl group: This can be achieved through acylation reactions using reagents such as acyl chlorides or anhydrides.
Formation of the phenoxy linkage: This step involves the reaction of the naphthyridine derivative with a phenol derivative under basic conditions.
Synthesis of the indole derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the hydrazide linkage: This step involves the reaction of the indole derivative with hydrazine or a hydrazine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide has several scientific research applications, including:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmacology: Studies may focus on its interactions with biological targets and its potential effects on various physiological processes.
Materials Science: This compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Research: Researchers may study its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways, metabolic pathways, or other biological processes that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic systems. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
136603-19-5 |
|---|---|
Molecular Formula |
C43H37N7O4 |
Molecular Weight |
715.8 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[[4-(4-methylphenyl)piperazin-1-yl]methyl]indol-3-yl]imino-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |
InChI |
InChI=1S/C43H37N7O4/c1-29-13-17-33(18-14-29)49-24-22-48(23-25-49)28-50-37-12-6-5-11-35(37)40(43(50)53)47-46-38(51)27-54-34-19-15-31(16-20-34)41(52)36-26-32-10-7-21-44-42(32)45-39(36)30-8-3-2-4-9-30/h2-21,26,53H,22-25,27-28H2,1H3 |
InChI Key |
DAQGDIBUYQJLPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)COC5=CC=C(C=C5)C(=O)C6=C(N=C7C(=C6)C=CC=N7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


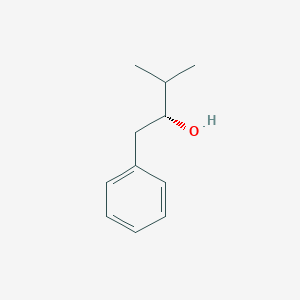
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
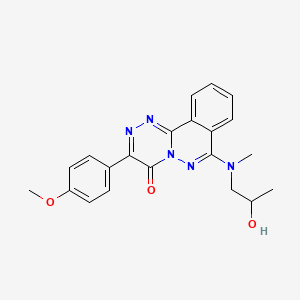
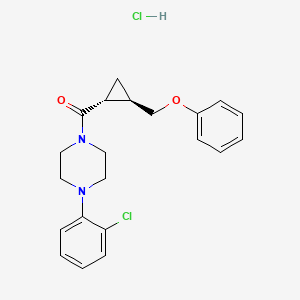
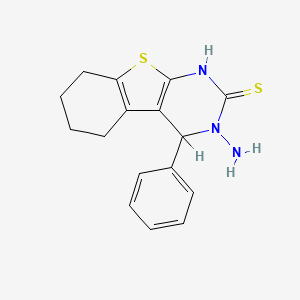
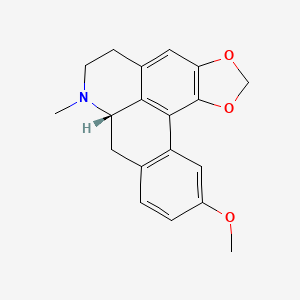
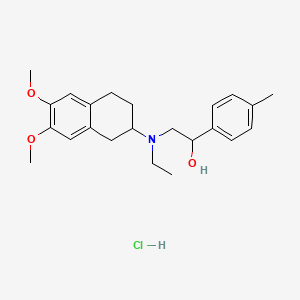
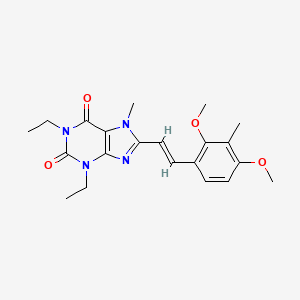

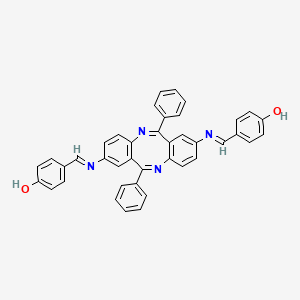

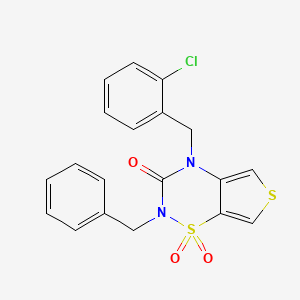
![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
